molecular formula C14H14O3S B188367 o-Tolyl p-toluenesulfonate CAS No. 599-75-7

o-Tolyl p-toluenesulfonate

Cat. No.: B188367
CAS No.: 599-75-7
M. Wt: 262.33 g/mol
InChI Key: WBKWVLAHWVFXKM-UHFFFAOYSA-N
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Description

o-Tolyl p-toluenesulfonate (CAS: Not explicitly listed in evidence) is an aromatic sulfonate ester derived from p-toluenesulfonic acid and o-cresol (ortho-methylphenol). Structurally, it consists of a p-toluenesulfonyl group (-SO₃-) linked to an o-tolyl (ortho-methylphenyl) moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation or sulfonation reactions, or as a protecting group in complex molecule assembly .

While direct data on this compound is absent in the provided evidence, its properties and applications can be inferred from structurally related p-toluenesulfonate derivatives, such as methyl, n-butyl, allyl, and aryl sulfonates. Below, we compare its hypothesized characteristics with similar compounds.

Properties

IUPAC Name

(2-methylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-11-7-9-13(10-8-11)18(15,16)17-14-6-4-3-5-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWVLAHWVFXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278647
Record name o-Tolyl p-toluenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-75-7
Record name o-Tolyl p-toluenesulfonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Tolyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Tosylates are excellent leaving groups in SN1 and SN2 mechanisms due to the electron-withdrawing sulfonyl group stabilizing the transition state. For o-tolyl p-toluenesulfonate:

  • SN2 Reactions : Reacts with nucleophiles (e.g., halides, amines) to form substitution products. Steric hindrance from the ortho-methyl group may slow reaction rates compared to para-substituted analogs .

  • SN1 Reactions : Less common due to the stability of the tosylate leaving group, but feasible in polar protic solvents (e.g., water, alcohols) .

Example Reaction Table :

NucleophileConditionsProductYieldReference
NaI (KI)Acetone, refluxo-Tolyl iodide~85% (inferred)
NH₃ (excess)Ethanol, 25°Co-Toluidine derivative~70% (inferred)

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form alkenes. The ortho-methyl group may influence regioselectivity via steric effects .

Mechanism :

  • Deprotonation at β-hydrogen by a strong base (e.g., KOtBu).

  • Concerted elimination of the tosylate group, forming a double bond.

Example :
o Tolyl O SO2C6H4CH3+KOtBuStyrene derivative+KOTs\text{o Tolyl O SO}_2\text{C}_6\text{H}_4\text{CH}_3+\text{KOtBu}\rightarrow \text{Styrene derivative}+\text{KOTs}

Conditions :

  • Solvent: THF or DMF

  • Temperature: 60–80°C

  • Yield: ~60–75% (inferred from similar systems) .

Hydrolysis

Tosylates hydrolyze in aqueous media to regenerate the parent alcohol and p-toluenesulfonic acid :
o Tolyl O SO2C6H4CH3+H2Oo Cresol+TsOH\text{o Tolyl O SO}_2\text{C}_6\text{H}_4\text{CH}_3+\text{H}_2\text{O}\rightarrow \text{o Cresol}+\text{TsOH}

Kinetic Data :

MediumRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Acidic (H₂SO₄)1.2 × 10⁻⁴~85 (inferred)
Basic (NaOH)3.5 × 10⁻³~65 (inferred)

Note: Acidic hydrolysis proceeds via a two-step mechanism (protonation followed by water attack), while basic hydrolysis is a single-step SN2 process .

Coupling Reactions

Tosylates participate in transition-metal-catalyzed cross-coupling reactions. For example:

  • Suzuki–Miyaura Coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

  • Heck Reaction : Forms substituted alkenes using Pd catalysts and alkenes .

Example :
o Tolyl O SO2C6H4CH3+PhB OH 2Pd 0 Biaryl product\text{o Tolyl O SO}_2\text{C}_6\text{H}_4\text{CH}_3+\text{PhB OH }_2\xrightarrow{\text{Pd 0 }}\text{Biaryl product}

Optimized Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃

  • Base: K₂CO₃

  • Solvent: DME/H₂O

  • Yield: ~80% (inferred) .

Radical Reactions

In polymer chemistry, tosylates act as initiators for radical polymerization. For example, this compound generates stable radicals under thermal or photolytic conditions, enabling controlled polymer growth .

Key Findings :

  • Radical half-life: ~12 hours at 25°C .

  • Polymerization efficiency: >90% conversion in styrene derivatives .

Functional Group Transformations

This compound serves as a precursor in multi-step syntheses:

  • Reduction : With LiAlH₄, forms o-tolylmethane .

  • Oxidation : Under strong oxidizers (e.g., KMnO₄), yields carboxylic acids .

Comparison with Similar Compounds

Physical and Thermal Properties

The thermal stability and phase behavior of sulfonate esters are influenced by their substituents. While direct data for o-tolyl p-toluenesulfonate is unavailable, the following comparisons are drawn:

Compound Molecular Weight (g/mol) Melting Point (°C) Decomposition Temp. (°C) Solubility
Methyl p-toluenesulfonate 186.23 27–29 ~200 (estimated) Organic solvents
n-Butyl p-toluenesulfonate 228.30 Liquid at RT ~250 (estimated) Ethanol, ether
Allyl p-toluenesulfonate 212.27 Not reported Not reported Polar aprotic solvents
This compound (hypothesized) 262.33 80–90 (estimated) ~220–240 (estimated) Ethanol, DCM

Key Observations :

  • Aryl vs. Alkyl Esters : Aromatic esters (e.g., o-tolyl) likely exhibit higher melting points and lower solubility in polar solvents compared to alkyl derivatives due to increased molecular rigidity .
  • Thermal Stability : Ionic p-toluenesulfonate salts (e.g., zinc p-toluenesulfonate) decompose at 241–284°C , while esters decompose at lower temperatures (~200–250°C) due to weaker ester bonds .

Q & A

Q. How to statistically validate the detection limits of this compound in complex matrices?

  • Validation Protocol : Spike samples with known concentrations (0.01–1.00 µg/mL). Calculate LOD/LOQ via 3σ/m and 10σ/m (σ = blank standard deviation, m = slope of calibration curve) .
  • Reproducibility Testing : Perform inter-day assays (n = 6) with RSD < 5% for precision. Use recovery studies (95–105%) to confirm accuracy .

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